

7-Bromoimidazo[1,5-a]pyridine CAS number and identifiers

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Compound of Interest

Compound Name: 7-Bromoimidazo[1,5-a]pyridine

Cat. No.: B592049

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7-Bromoimidazo[1,5-a]pyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on **7-Bromoimidazo[1,5-a]pyridine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific isomer, this guide consolidates known information on the broader imidazo[1,5-a]pyridine class and provides informed estimations for the properties and synthesis of the 7-bromo derivative. This guide covers chemical identifiers, a proposed synthesis protocol, potential biological activity with a focus on relevant signaling pathways, and physicochemical properties.

Chemical Identifiers and Properties

While specific experimental data for **7-Bromoimidazo[1,5-a]pyridine** is scarce, its fundamental chemical identifiers have been established.

Identifier	Value	Source
CAS Number	865156-48-5	Chemical Supplier Catalogs
Molecular Formula	C ₇ H ₅ BrN ₂	-
Molecular Weight	197.03 g/mol	-
Canonical SMILES	<chem>C1=CC2=C(N=CN2)C=C1Br</chem>	-
InChI Key	InChI=1S/C7H5BrN2/c8-6-1-2-7-5-9-4-10(7)3-6/h1-5H	-

Estimated Physicochemical Properties:

Quantitative experimental data for **7-Bromoimidazo[1,5-a]pyridine** are not readily available in the public domain. The following table provides estimated values based on data for isomeric compounds such as 1-Bromoimidazo[1,5-a]pyridine and the parent imidazo[1,5-a]pyridine. These values should be used as a guideline and require experimental verification.

Property	Estimated Value	Notes
Appearance	Light-colored crystalline powder	Based on 1-Bromoimidazo[1,5-a]pyridine[1]
Storage Conditions	Store at 0-8 °C	Recommended for similar bromo-heterocyclic compounds[1]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **7-Bromoimidazo[1,5-a]pyridine** is not currently published in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of the imidazo[1,5-a]pyridine core and subsequent regioselective bromination.

General Synthesis of the Imidazo[1,5-a]pyridine Core

The imidazo[1,5-a]pyridine scaffold is commonly synthesized via the cyclocondensation of 2-(aminomethyl)pyridines with various electrophiles. One established method involves the reaction of a 2-(aminomethyl)pyridine with a nitroalkane in the presence of polyphosphoric acid (PPA).

Proposed Experimental Protocol for 7-Bromoimidazo[1,5-a]pyridine

This proposed two-step protocol involves the synthesis of the imidazo[1,5-a]pyridine core followed by regioselective bromination.

Step 1: Synthesis of Imidazo[1,5-a]pyridine

This step would follow a general procedure for the cyclization of 2-(aminomethyl)pyridine.

- Reactants: 2-(aminomethyl)pyridine, an appropriate C1-electrophile (e.g., formaldehyde or its equivalent).
- Conditions: The reaction is typically carried out in a suitable solvent and may be acid or base-catalyzed.
- Work-up: Standard aqueous work-up followed by extraction and purification by column chromatography.

Step 2: Regioselective Bromination

The bromination of the imidazo[1,5-a]pyridine core is expected to be an electrophilic aromatic substitution. The position of bromination will be directed by the electronic properties of the bicyclic system. For many heterocyclic compounds, N-bromosuccinimide (NBS) is an effective brominating agent.^{[2][3]}

- Reactants: Imidazo[1,5-a]pyridine, N-Bromosuccinimide (NBS).
- Solvent: A non-polar aprotic solvent such as dichloromethane (DCM) or chloroform (CHCl₃).
- Procedure:

- Dissolve the imidazo[1,5-a]pyridine in the chosen solvent in a round-bottom flask.
- Cool the solution in an ice bath.
- Add NBS portion-wise with stirring.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction with an aqueous solution of sodium thiosulfate.
- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to isolate **7-Bromoimidazo[1,5-a]pyridine**.

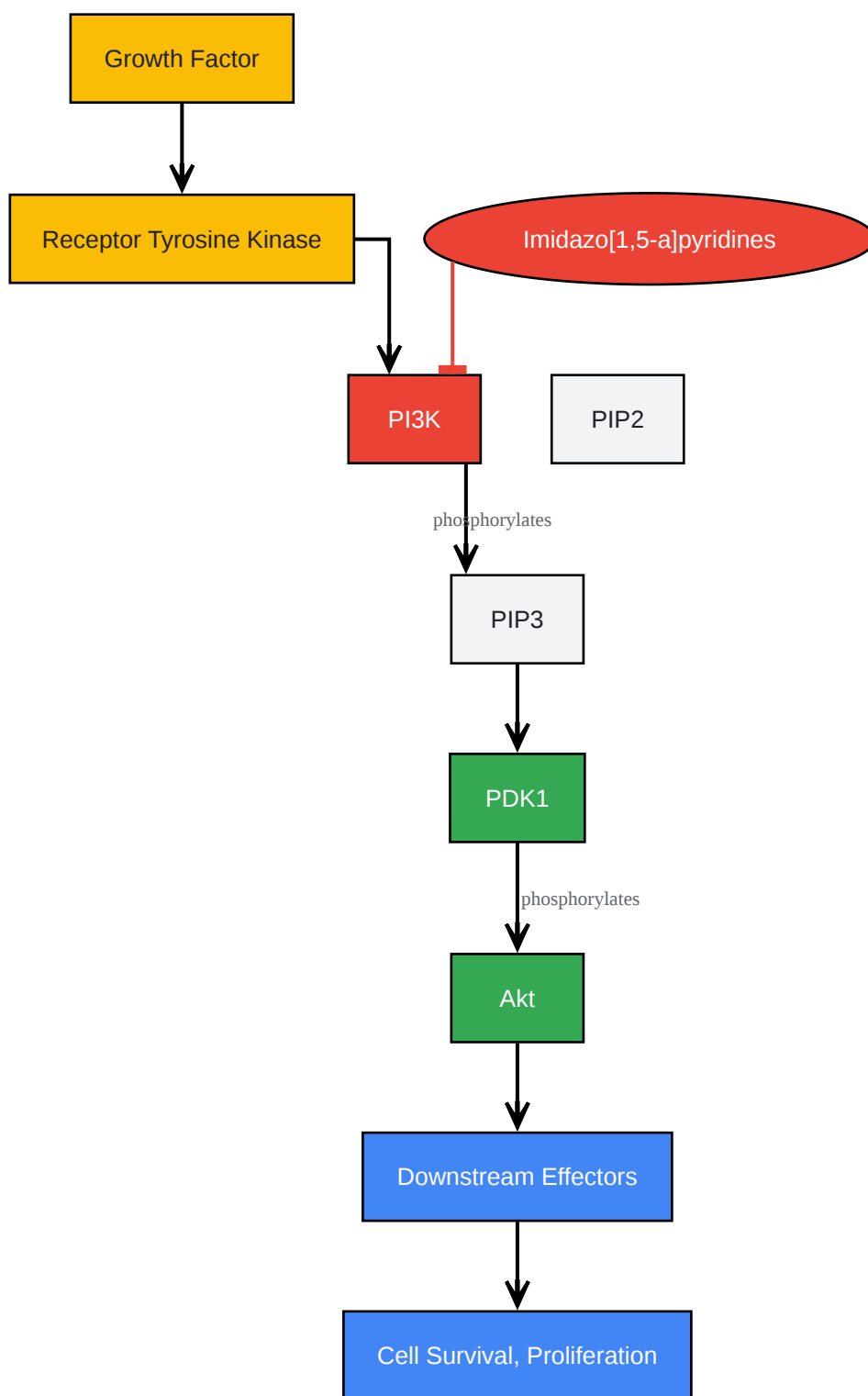
Note: The regioselectivity of the bromination would need to be confirmed by analytical methods such as NMR spectroscopy.

Biological Activity and Signaling Pathways

While no specific biological activity has been reported for **7-Bromoimidazo[1,5-a]pyridine**, the broader class of imidazo[1,5-a]pyridine derivatives has shown significant potential in drug discovery, particularly in oncology. These compounds have been identified as inhibitors of key signaling pathways implicated in cancer progression.

PI3K/Akt Signaling Pathway

Several studies have demonstrated that imidazo[1,5-a]pyridine derivatives can act as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.^[4] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway by imidazo[1,5-a]pyridine analogues can lead to decreased phosphorylation of Akt and downstream effectors, ultimately inducing apoptosis in cancer cells.

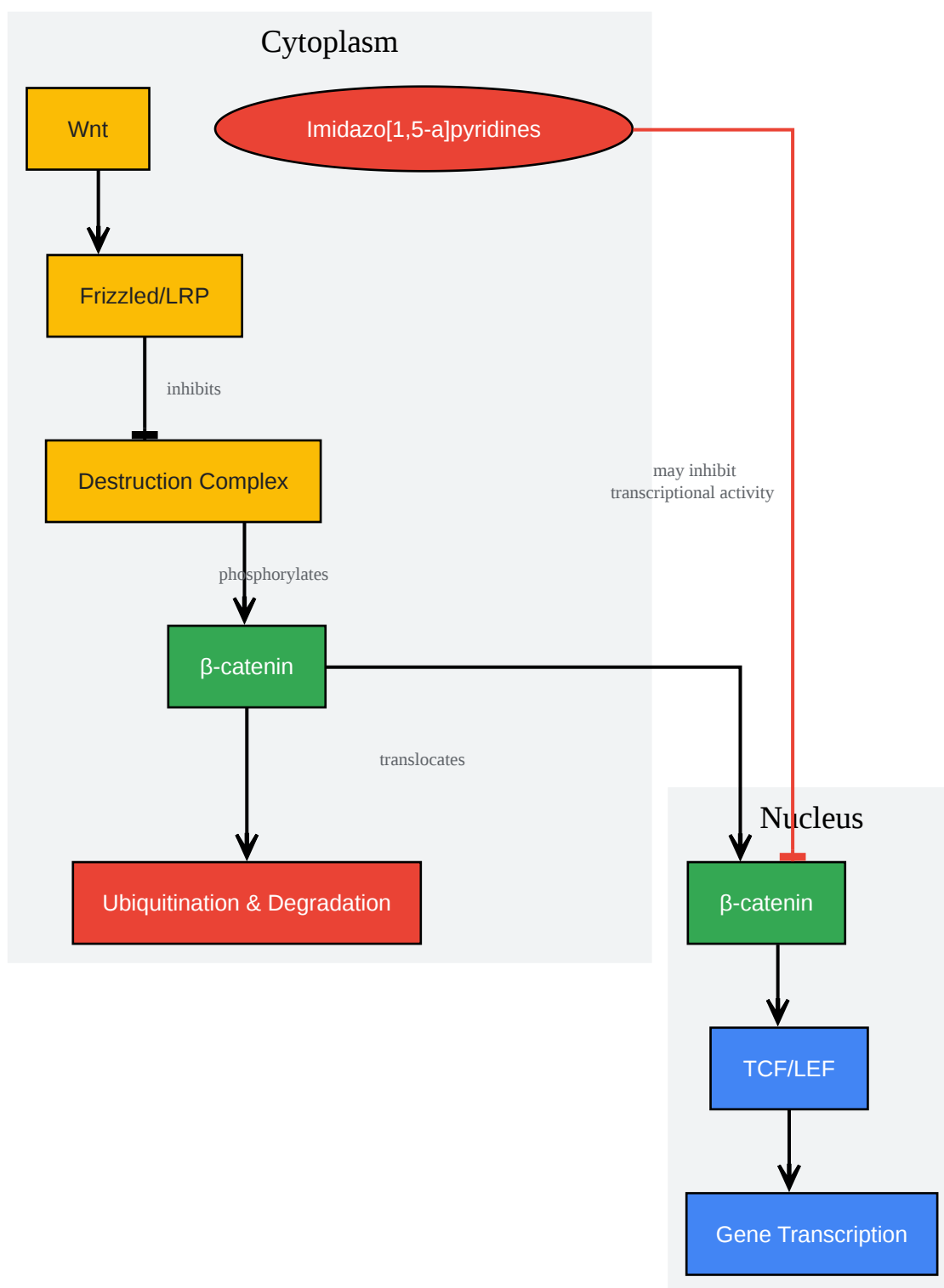


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Caption: Inhibition of the PI3K/Akt signaling pathway by imidazo[1,5-a]pyridines.

Wnt/ β -catenin Signaling Pathway

The Wnt/ β -catenin signaling pathway is another crucial pathway in both embryonic development and cancer.[5] Dysregulation of this pathway can lead to the accumulation of β -catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates the transcription of target genes involved in cell proliferation and differentiation. Some imidazo[1,2-a]pyridine derivatives, a closely related class of compounds, have been shown to inhibit this pathway, suggesting a potential mechanism of action for imidazo[1,5-a]pyridines as well.[6]

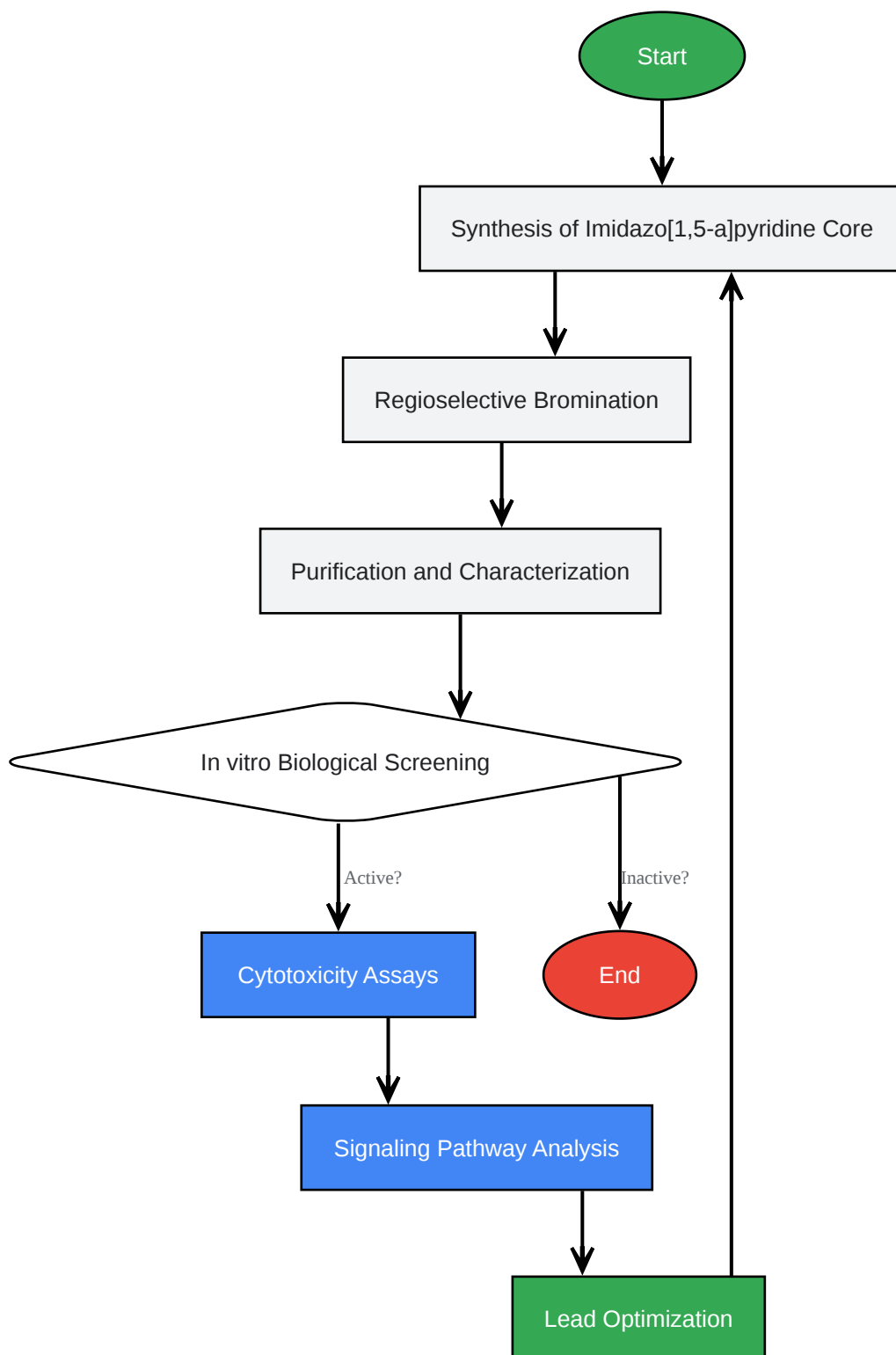


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Caption: Potential inhibition of the Wnt/β-catenin pathway by imidazo[1,5-a]pyridines.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel imidazo[1,5-a]pyridine derivatives.



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Caption: General workflow for the development of imidazo[1,5-a]pyridine-based compounds.

Conclusion

7-Bromoimidazo[1,5-a]pyridine represents an under-investigated yet potentially valuable scaffold for the development of new therapeutic agents. While direct experimental data is limited, this guide provides a foundational understanding based on the known chemistry and biology of the broader imidazo[1,5-a]pyridine class. The proposed synthetic route offers a starting point for its preparation, and the highlighted signaling pathways suggest promising avenues for biological evaluation. Further research is warranted to fully elucidate the chemical and pharmacological properties of this specific compound and its derivatives.

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